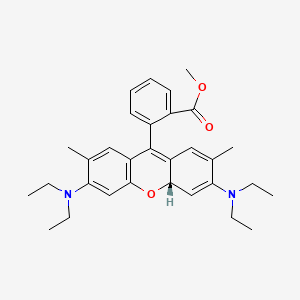

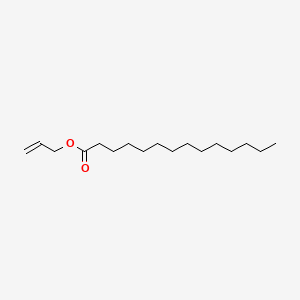

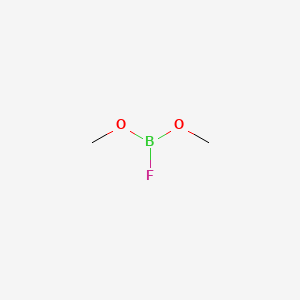

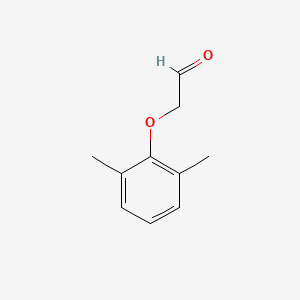

![molecular formula C11H7ClN2S B1622992 6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine CAS No. 35368-93-5](/img/structure/B1622992.png)

6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine

Overview

Description

6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is a type of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . Imidazopyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Scientific Research Applications

Antiviral Activity

Researchers have investigated the antiviral activities of imidazo[1,2-a]pyridines, highlighting the influence of substitution on the compound's efficacy against viruses such as human cytomegalovirus (CMV) and varicella-zoster virus (VZV). These studies demonstrated that certain derivatives, including those with thiophene substitutions, exhibit potent antiviral properties, suggesting a mechanism of action independent of viral thymidine kinase (Véron et al., 2007).

Corrosion Inhibition

Imidazo[1,2-a]pyridine derivatives have shown promise as corrosion inhibitors for mild steel in acidic environments. The effectiveness of these compounds as mixed-type inhibitors was demonstrated through various methods including electrochemical assays, suggesting their potential utility in protecting industrial materials (Saady et al., 2021).

Anticholinesterase Potential

The anticholinesterase potential of imidazo[1,2-a]pyridine-based derivatives has been evaluated, revealing that certain compounds, especially those with biphenyl side chains, show significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests applications in treating diseases characterized by cholinesterase dysfunction (Kwong et al., 2019).

Organic Synthesis and Functional Materials

Imidazo[1,2-a]pyridine derivatives have been synthesized for use as fluorescent probes, with one study demonstrating their efficiency in detecting mercury ions. This work underscores the utility of these compounds in environmental monitoring and sensor technologies (Shao et al., 2011).

Chemical Detoxification

Research has also explored the use of imidazo[1,2-a]pyridine selenoesters for the chemical detoxification of mercury chloride (HgCl2), indicating their potential in mitigating mercury-induced toxicity. This highlights an important environmental application of these compounds (Sharma et al., 2018).

Mechanism of Action

Target of Action

6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class . Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound are likely to be the bacterial cells causing tuberculosis.

Mode of Action

Imidazo[1,2-a]pyridine analogues are known to interact with their targets and cause changes that inhibit the growth of the tuberculosis bacteria .

Biochemical Pathways

Given its anti-tuberculosis activity, it can be inferred that it interferes with the biochemical pathways essential for the survival and replication of the tuberculosis bacteria .

Pharmacokinetics

One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting that this compound might have similar properties.

Result of Action

Given its anti-tuberculosis activity, it can be inferred that it inhibits the growth of the tuberculosis bacteria, leading to a reduction in bacterial load .

Action Environment

Like other drugs, its action and efficacy could be influenced by factors such as the patient’s health status, co-administration with other drugs, and the presence of drug-resistant strains of the tuberculosis bacteria .

properties

IUPAC Name |

6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2S/c12-8-3-4-11-13-9(7-14(11)6-8)10-2-1-5-15-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQKROVBLDPAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395430 | |

| Record name | 6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35368-93-5 | |

| Record name | 6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

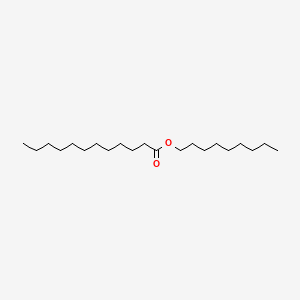

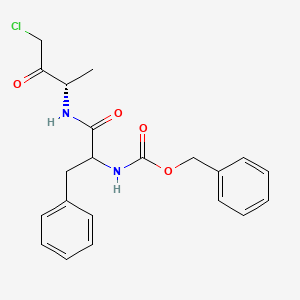

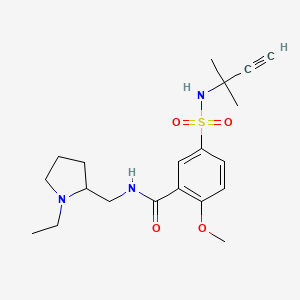

![Di(tris[hydroxymethyl]aminomethane) succinate](/img/structure/B1622931.png)